molecular formula C9H7NOS B3056522 1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)- CAS No. 72078-45-6

1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)-

Cat. No. B3056522
CAS RN: 72078-45-6
M. Wt: 177.22 g/mol
InChI Key: KXJJSRMUFORMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)- is a chemical compound with the CAS Number: 72078-45-6 . It has a molecular weight of 178.23 . The compound is also known as 5-thien-2-yl-1H-pyrrole-2-carbaldehyde .

It should be stored at a temperature between 28 C . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Structural Studies

Synthesis and Structures of Thienyl-Substituted 5-Dipyrromethane Isomers The acid-catalyzed reaction between thiophenes-carboxaldehyde and pyrrole led to the synthesis of 5(2-thienyl)-and 5(3-thienyl)-dipyrromethane. These compounds were characterized by X-ray diffraction, confirming molecular structures involving two ortho-substituted pyrrolyl and one thienyl groups (Maiti et al., 2005).

The Meldrum's Acid Route to Prodigiosin Analogues 3-Methoxy-5-(2-thienyl)thiophene-2-carboxaldehyde and 3-methoxy-1-methyl-5-(2-thienyl)pyrrole-2-carboxaldehyde were prepared and used for the synthesis of prodigiosin analogues, showcasing a methodology differing from natural products in the heteroatoms' nature (Hunter et al., 2010).

Reactivity and Chemical Properties

1,3,4‐Trimethyl‐2,2′‐pyrromethen‐5[1H]‐one and its Derivatives' Reactivity The synthesis of Z- and E-1,3,4-trimethyl-2,2′-pyrromethen-5[1H]-one and its derivatives showed thermal and photochemical reactivity, indicating a robust foundation for further chemical manipulations (Groot et al., 2010).

Applications in Material Science

Synthetic, Crystallographic, and Electrochemical Studies of Thienyl-Substituted Corrole Complexes The formation of thienyl meso-substituted corrole complexes and their metalation with copper and cobalt was studied. The research provides insights into the structural and electrochemical properties of these complexes, paving the way for potential applications in various fields, including material science (Maiti et al., 2006).

properties

IUPAC Name

5-thiophen-2-yl-1H-pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-6-7-3-4-8(10-7)9-2-1-5-12-9/h1-6,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJJSRMUFORMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360872
Record name 1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72078-45-6
Record name 1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)-
Reactant of Route 2
Reactant of Route 2
1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)-
Reactant of Route 3
Reactant of Route 3
1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)-
Reactant of Route 4
Reactant of Route 4
1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)-
Reactant of Route 5
1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)-
Reactant of Route 6
1H-Pyrrole-2-carboxaldehyde, 5-(2-thienyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.